Erythrulose

Overview

Description

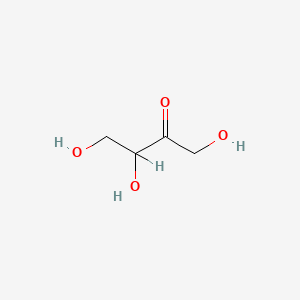

Erythrulose, also known as D-erythrulose, is a tetrose carbohydrate with the chemical formula C4H8O4. It belongs to the ketose family due to the presence of a ketone group. This compound is primarily known for its use in self-tanning cosmetics, where it is often combined with dihydroxyacetone to produce a natural-looking tan. This compound reacts with amino acids in the proteins of the skin’s outer layers, leading to a color change that mimics a sun tan .

Preparation Methods

Synthetic Routes and Reaction Conditions: Erythrulose can be synthesized through the fermentation of the bacterium Gluconobacter, followed by multiple purification steps. This method involves the conversion of glucose to erythritol, which is then oxidized to produce this compound .

Industrial Production Methods: Industrial production of this compound typically involves microbial fermentation using specific strains of bacteria or yeast. The process includes the fermentation of glucose or other sugars, followed by purification to obtain this compound in a highly viscous liquid form .

Chemical Reactions Analysis

Types of Reactions: Erythrulose undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various products, including acids and other oxidized derivatives.

Reduction: It can be reduced to form erythritol, a sugar alcohol.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

Major Products:

Oxidation: Acids and other oxidized derivatives.

Reduction: Erythritol.

Substitution: Melanoids, which are responsible for the browning effect in self-tanning products.

Scientific Research Applications

Cosmetic Applications

Self-Tanning Agent

Erythrulose is primarily recognized for its use as a self-tanning agent in cosmetic formulations. It reacts with the amino acids in the skin's upper layers, similar to dihydroxyacetone (DHA), leading to the formation of brown pigments through a process akin to the Maillard reaction. This reaction results in melanoid formation, providing a tanned appearance without exposure to UV radiation .

- Advantages Over DHA :

| Feature | This compound | Dihydroxyacetone (DHA) |

|---|---|---|

| Reaction Speed | Slower (20-24 hours) | Faster (Immediate) |

| Color Intensity | Less intense | More intense |

| Skin Drying Effect | Lower | Higher |

| Streaking Risk | Lower | Higher |

Biochemical Applications

This compound has been studied for its metabolic pathways and enzymatic interactions within biological systems:

- Metabolism in Bacteria : Research indicates that certain bacteria, such as Brucella, utilize this compound as a carbon source, which is crucial for their growth and pathogenicity. The ery operon in Brucella spp. encodes enzymes that facilitate this compound catabolism, linking it to virulence factors associated with infections .

- Enzymatic Studies : this compound reductase has been isolated from various sources, including beef liver, highlighting its role in metabolic pathways involving tetroses. Understanding these enzymatic processes can provide insights into broader metabolic functions and potential therapeutic targets .

Therapeutic Potential

The therapeutic applications of this compound are still being explored, but preliminary studies suggest potential benefits:

- Antioxidant Properties : this compound may help protect cellular components from oxidative damage due to its structure and reactivity with free radicals. This suggests possible applications in preventing oxidative stress-related diseases .

- Pharmaceutical Uses : As an intermediate in synthetic pathways for pharmaceuticals and pesticides, this compound can be utilized in developing new drugs or enhancing existing formulations .

Case Study 1: this compound in Cosmetic Formulations

A study evaluated the effectiveness of this compound combined with DHA in self-tanning products. Results indicated that formulations containing both ingredients provided a more uniform tan with less skin irritation compared to those using DHA alone, demonstrating this compound's role as a beneficial additive in cosmetic chemistry .

Case Study 2: this compound Metabolism in Brucella

Research on Brucella spp. revealed that this compound not only serves as a carbon source but also enhances virulence by promoting bacterial growth under specific conditions. This underscores the importance of understanding this compound's role in microbial metabolism for developing strategies against bacterial infections .

Mechanism of Action

Erythrulose exerts its effects through the Maillard reaction, a non-enzymatic browning reaction. This reaction involves the interaction of this compound with free primary or secondary amino groups in the keratin of the skin’s outer layers. The reaction is slow and gentle, allowing for an even and long-lasting tan .

Comparison with Similar Compounds

Dihydroxyacetone (DHA): Like erythrulose, dihydroxyacetone is used in self-tanning products.

Erythritol: Erythritol is a sugar alcohol that can be produced from this compound through reduction.

Uniqueness of this compound: this compound is unique in its ability to produce a slow-developing, natural-looking tan without the streaks and orange hue often associated with dihydroxyacetone. Its gentle reaction with skin proteins results in a more even and long-lasting tan .

Biological Activity

Erythrulose, a naturally occurring ketotetrose sugar, has garnered attention in various fields, particularly in the cosmetic and biomedical industries. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications, and relevant case studies.

This compound is a four-carbon sugar that functions primarily through the Maillard reaction, wherein it reacts with amino acids to produce melanoidins, contributing to skin tanning effects. Unlike dihydroxyacetone (DHA), this compound develops a tan more slowly (24-48 hours) and is associated with a lighter coloration. This slower development allows for a more even and longer-lasting tan, making it a preferred ingredient in many self-tanning products .

Table 1: Comparison of this compound and Dihydroxyacetone (DHA)

| Property | This compound | Dihydroxyacetone (DHA) |

|---|---|---|

| Development Time | 24-48 hours | 2-4 hours |

| Color Intensity | Lighter | Darker |

| Moisturization | Less drying | More drying |

| Skin Penetration | Deeper | Surface-level only |

| Free Radical Formation | Increased post-application | Less pronounced |

Biological Effects

Research indicates that this compound may enhance free radical formation when exposed to UV light after application. A study by Jung et al. (2007) demonstrated that this compound-treated skin exhibited over 140% more free radicals compared to untreated skin after UV exposure, which raises concerns regarding its use without adequate sun protection .

Applications in Cosmetics

This compound is widely used in cosmetic formulations for self-tanning products due to its ability to provide a natural-looking tan with minimal side effects. Studies have shown that combining this compound with other reducing sugars can enhance its tanning properties while reducing skin dryness and peeling associated with DHA alone .

Case Study: this compound in Self-Tanning Products

A comparative study evaluated the effectiveness of this compound combined with DHA versus DHA alone. The results indicated that the combination not only produced a more uniform tan but also resulted in less skin irritation and improved moisture retention over time. The study measured color intensity using the CIELAB color space model, confirming that the this compound-DHA combination yielded a significantly higher color difference compared to DHA alone .

Biotransformation and Production

Recent advancements in biotechnology have facilitated the production of l-erythrulose through microbial processes. For instance, transketolase-overexpressing strains of E. coli and P. pastoris have been utilized to catalyze the formation of l-erythrulose from β-hydroxypyruvic acid and glycolaldehyde substrates. These methods have shown promising yields, indicating potential for industrial applications .

Table 2: Biocatalytic Production of this compound

| Microorganism | Substrate Combination | Yield (mM) |

|---|---|---|

| E. coli | β-Hydroxypyruvate + Glycolaldehyde | Up to 20 mM |

| P. pastoris | β-Hydroxypyruvate + Glycolaldehyde | Higher than E. coli |

Toxicological Considerations

While this compound is generally regarded as safe for topical use, studies have indicated potential cytotoxic effects when used in high concentrations or under certain conditions. The degradation of this compound showed no significant inhibition of microbial activity, suggesting its safety profile in cosmetic formulations . However, further research into its long-term effects on skin health is warranted.

Properties

IUPAC Name |

1,3,4-trihydroxybutan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O4/c5-1-3(7)4(8)2-6/h3,5-7H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQPHVQVXLPRNCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70862137 | |

| Record name | 1,3,4-Trihydroxy-2-butanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70862137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40031-31-0 | |

| Record name | Erythrulose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40031-31-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Erythrulose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040031310 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,4-Trihydroxy-2-butanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70862137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Butanone, 1,3,4-trihydroxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ERYTHRULOSE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HS4GKH53PR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.